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Compound of Interest

(S)-(1-Benzylpyrrolidin-3-
Compound Name:
yl)methanol

cat. No.: B1270728

This technical guide provides a comprehensive overview of the expected spectroscopic
characteristics of (S)-(1-Benzylpyrrolidin-3-yl)methanol, a chiral pyrrolidine derivative utilized
as a key intermediate in organic synthesis and pharmaceutical development.[1] While specific
experimental data is not widely published, this document outlines the anticipated Nuclear
Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on the
compound's molecular structure. The methodologies for obtaining such spectra are also
detailed for researchers and scientists in the field of drug development.

Chemical Structure and Properties

e IUPAC Name: [(3S)-1-benzylpyrrolidin-3-yllmethanol[1]

CAS Number: 78914-69-9[2]

Molecular Formula: C12H17NO[3]

Molecular Weight: 191.27 g/mol
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Predicted Spectroscopic Data

The following tables summarize the expected quantitative data for (S)-(1-Benzylpyrrolidin-3-

yl)methanol. These are predicted values based on the chemical structure and typical values

for similar functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

H NMR (Proton NMR)

Chemical Shift ()

Multiplicity Integration Assignment

pPpm

Aromatic protons
~7.20-7.40 m 5H

(CeH5s)

Benzyl protons (N-
~ 3.60 s 2H P (

CHz-Ph)

Hydroxymethyl
~3.40 - 3.50 d 2H Y Y Y

protons (-CH20H)

Pyrrolidine C5-H
~2.80-3.00 m 1H _

(axial)

Pyrrolidine C2-H
~2.60-2.70 m 1H _

(axial)
~2.40-2.50 m 1H Pyrrolidine C3-H

Pyrrolidine C2-H
~2.20-2.30 m 1H .

(equatorial)

Pyrrolidine C5-H
~2.00-2.10 m 1H .

(equatorial)
~1.70-1.90 m 2H Pyrrolidine C4-Hz
Variable brs 1H Hydroxyl proton (-OH)

13C NMR (Carbon NMR)
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Chemical Shift (6) ppm

Assignment

~138 - 140 Aromatic C (quaternary, C-ipso of Benzyl)
~128 - 129 Aromatic CH (ortho, meta)

~ 127 Aromatic CH (para)

~ 65 - 67 Hydroxymethyl C (-CH20H)

~ 60 Benzyl C (N-CHz-Ph)

~58-60 Pyrrolidine C2

~53-55 Pyrrolidine C5

~40-42 Pyrrolidine C3

~28-30 Pyrrolidine C4

Infrared (IR) Spectroscopy

Wavenumber (cm~?) Intensity Assignment

3200 - 3600 Broad O-H stretch (alcohol)

3000 - 3100 Medium C-H stretch (aromatic)

2850 - 3000 Medium C-H stretch (aliphatic)

1450 - 1600 Medium C=C stretch (aromatic ring)
1000 - 1200 Strong C-O stretch (primary alcohol)
1100 - 1300 Medium C-N stretch (tertiary amine)

Mass Spectrometry (MS)
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m/z Ratio Proposed Fragment lon

191 [M]* (Molecular lon)

160 [M - CH20H]*

o1 [C7H7]* (Tropylium ion, characteristic of benzyl
group)

100 [M - C7H7]* (Loss of benzyl group)

Experimental Protocols

The following are general methodologies for acquiring the spectroscopic data for a compound

such as (S)-(1-Benzylpyrrolidin-3-yl)methanol.

NMR Spectroscopy

Sample Preparation: Dissolve approximately 5-10 mg of the compound in about 0.6-0.7 mL
of a deuterated solvent (e.g., CDCls, CDsOD, or DMSO-ds). The choice of solvent should be
based on the solubility of the compound and should not have signals that overlap with key

signals of the analyte.

Instrumentation: Utilize a Nuclear Magnetic Resonance (NMR) spectrometer, typically
operating at a frequency of 300 MHz or higher for *H NMR to ensure adequate signal
dispersion.

Data Acquisition:

o For 'H NMR, acquire the spectrum using a standard pulse sequence. The chemical shifts
are reported in parts per million (ppm) relative to a reference standard, typically
tetramethylsilane (TMS) at 0.00 ppm.[4]

o For 13C NMR, a proton-decoupled pulse sequence is commonly used to simplify the
spectrum to single lines for each unique carbon atom. The chemical shifts are also
referenced to TMS.[4]
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o Data Processing: Process the raw data by applying Fourier transformation, phase correction,
and baseline correction. Integrate the peaks in the *H NMR spectrum to determine the
relative number of protons.

IR Spectroscopy

e Sample Preparation:

o For a liquid sample, a thin film can be prepared by placing a drop of the neat liquid
between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

o Alternatively, the sample can be dissolved in a suitable solvent (e.g., chloroform) and the
spectrum of the solution recorded in a suitable cell.

e Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

o Data Acquisition: Record the spectrum typically over a range of 4000 to 400 cm~1. A
background spectrum of the empty sample holder (or solvent) should be recorded and
subtracted from the sample spectrum.

o Data Analysis: Identify the characteristic absorption bands and assign them to the
corresponding functional group vibrations.

Mass Spectrometry

o Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer,
often via direct infusion or coupled with a chromatographic technique like Gas
Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

 lonization: Utilize an appropriate ionization technique. Electron lonization (El) is a common
method that provides detailed fragmentation patterns useful for structural elucidation.[5]
Electrospray lonization (ESI) is a softer technique that often preserves the molecular ion.

e Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass
analyzer (e.g., quadrupole, time-of-flight).

o Detection: The detector records the abundance of each ion, generating a mass spectrum
which is a plot of relative intensity versus m/z.
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+ Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to
deduce the structure of the compound.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound.
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Caption: General workflow for spectroscopic analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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